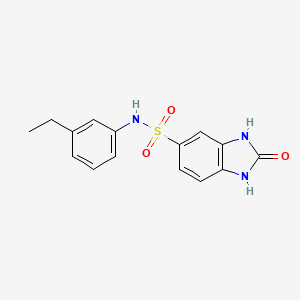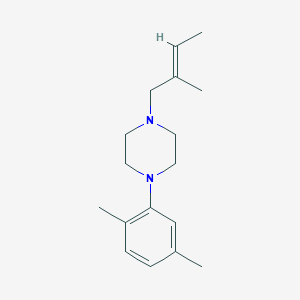
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as DCF, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed through organic chemistry techniques. DCF has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide works by reacting with certain enzymes and proteins in the body. It has been shown to inhibit the activity of some enzymes and activate others. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide also reacts with reactive oxygen species, leading to the generation of fluorescent products.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and has a consistent purity. Additionally, N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has a high degree of specificity, which means that it can target specific enzymes and proteins. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide. It can be toxic to cells at high concentrations, and its effects can be influenced by the experimental conditions.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its use as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, further research could be done to optimize the synthesis method for N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide and to improve its specificity and effectiveness in lab experiments.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide is a synthetic compound with potential applications in scientific research. It has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research. Its mechanism of action involves reacting with certain enzymes and proteins in the body, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide, which could lead to new discoveries and applications in the field of biomedical research.
合成法
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multistep organic synthesis process. The first step involves the preparation of 3-(5-methyl-2-furyl)acrylic acid, which is then reacted with 3,4-dichloroaniline to form the intermediate product. This intermediate is then subjected to further reactions to produce N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide.
科学的研究の応用
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have potential applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide is also used as a fluorescent probe to detect the presence of reactive oxygen species in cells. Additionally, it has been used as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-10-3-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJJNFMROHMTEH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)

![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)


![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)



